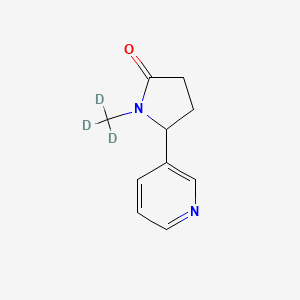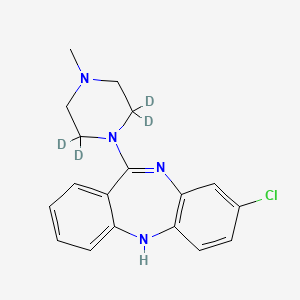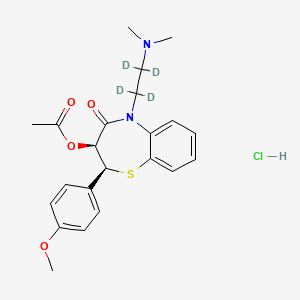
Pyridoxal-d5 5-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal 5′-phosphate (PLP) is a prosthetic group of some enzymes. It is the active form of vitamin B6, which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in all transamination reactions, and in some decarboxylation and deamination reactions of amino acids .
Synthesis Analysis
PLP-dependent enzymes catalyze a diverse range of chemical transformations . A comparative genomic approach predicted PLP synthesis and salvage pathways in 5840 bacterial and archaeal species with complete genomes .
Molecular Structure Analysis
The molecular structure of PLP is complex and involves a variety of chemical transformations . The structural factors that contribute to the reaction mechanisms, particularly active site residues critical for dictating the reaction specificity, are summarized in various studies .
Chemical Reactions Analysis
PLP-dependent enzymes catalyze a diverse range of chemical transformations, including but not limited to, transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of PLP are complex. It has a molecular weight of 252.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .
Applications De Recherche Scientifique
1. Neurological and Systemic Manifestations
Pyridoxal-5-phosphate (P5P), an active form of pyridoxine, is significant in the central nervous system as a cofactor in nearly 200 reactions. Its deficiency, due to mutations in the PNPO gene encoding pyridox(am)ine 5'-phosphate oxidase, leads to P5P dependent epilepsy, with symptoms ranging from developmental delay to profound encephalopathy. Treatment with P5P has shown efficacy in addressing these manifestations (Guerriero et al., 2017).
2. Inhibition of DNA Polymerase Activity
Pyridoxal 5'-phosphate (PLP) acts as a potent inhibitor of DNA polymerase activity, particularly in rat DNA polymerase beta. Studies have demonstrated a complex mechanism of inhibition, involving competitive interactions with the substrate dNTP at lower concentrations, and multiple forms of enzyme combining with PLP at higher levels (Basu et al., 1989).
3. Role in Biosynthesis and Metabolic Reactions
PLP is crucial for primary metabolism in all forms of life, functioning in the biosynthesis of various molecules. The enzyme Pdx1 catalyzes the production of PLP, utilizing substrates like ribose-5-phosphate, glutamine, and glyceraldehyde-3-phosphate (Hanes et al., 2008).
4. Pyridoxal Enzymes and Their Mechanisms
PLP enzymes, which catalyze reactions in amino acid metabolism, are studied for their diverse mechanisms and uniform catalytic actions. These studies contribute to understanding the reaction specificity and substrate diversity of PLP enzymes (Hayashi, 1995).
5. Inhibitory Effects on Receptor Binding
PLP has shown inhibitory effects on the binding of estradiol-receptor complexes to oligodeoxynucleotides in mouse uterine cytosol, indicating its potential role in influencing hormone-receptor interactions (Henrikson et al., 1981).
6. Chirality Sensing Applications
PLP has been used in biomimetic indicator displacement assays for determining the absolute configuration, enantiomeric composition, and concentration of various compounds, such as amino acids and amino alcohols, showcasing its utility in chiral analysis (Pilicer et al., 2017).
7. Modifying Enzymatic Activity
Research has explored the use of PLP in modifying the activity of enzymes like glycogen phosphorylase, providing insights into the catalytic mechanisms of these enzymes and the role of PLP in such processes (Takagi et al., 1982).
8. Exploring Molecular Evolution of PLP-Dependent Enzymes
Studies on the evolution of PLP-dependent enzymes provide insights into the mechanistic and functional diversity of these enzymes, helping to understand their substrate specificity and evolutionary development (Christen & Mehta, 2001).
9. Investigating PLP-Binding Proteins in Cancer Cells
Research focusing on human PLP-dependent enzymes (PLP-DEs) has developed methods for cellular profiling of these enzymes in cancer-derived cells, enhancing the understanding of PLP-DEs' roles in physiological and pathological processes (Fux et al., 2019).
Safety And Hazards
Orientations Futures
There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .
Propriétés
Numéro CAS |
1246818-16-5 |
|---|---|
Nom du produit |
Pyridoxal-d5 5-Phosphate |
Formule moléculaire |
C8H5D5NO6P |
Poids moléculaire |
252.17 |
Apparence |
Light Yellow Solid |
melting_point |
>127°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
54-47-7 (unlabelled) |
Synonymes |
3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |
Étiquette |
Pyridoxal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)